molecular formula C12H9FN2O3 B11795274 2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11795274
M. Wt: 248.21 g/mol
InChI Key: DQPDUHVIZWEGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a dihydropyridazine derivative characterized by a pyridazine core substituted with a 2-fluorophenyl group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₂H₉FN₂O₃, with a molecular weight of 248.21 g/mol . Key physicochemical properties include:

  • Melting Point: 130°C
  • Density: 1.52 ± 0.1 g/cm³ (predicted)
  • pKa: 2.02 ± 0.20 (predicted for the carboxylic acid group)
  • Storage: Recommended at 2–8°C .

This compound is classified as a carboxylic acid derivative and serves as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Suppliers include J & K SCIENTIFIC LTD. and Bellen Chemistry Co., Ltd., with CAS number 74557-73-6 .

Properties

Molecular Formula

C12H9FN2O3

Molecular Weight

248.21 g/mol

IUPAC Name

2-(2-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H9FN2O3/c1-7-6-8(12(17)18)11(16)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,17,18)

InChI Key

DQPDUHVIZWEGDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Reaction Conditions

ComponentSpecificationSource
Substrate 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid bromide
Boronic Acid 2-Fluorophenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ or NaHCO₃
Solvent Dioxane/Water (4:1)
Temperature 90°C, 12–16 hours
Yield 70–85%

The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Microwave-assisted coupling reduces reaction time to 30 minutes with comparable yields.

Oxidation and Functionalization

The dihydropyridazine intermediate undergoes oxidation to introduce the 3-oxo group. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as an electrophilic fluorinating agent, though in this case, it facilitates dehydrogenation:

  • Solvent : Acetonitrile at 0°C under argon.

  • Reagent : Selectfluor® (1.2 equivalents).

  • Conversion : 3,6-Dihydropyridines to pyridazines via HF elimination.

  • Yield : 72–91% after column chromatography.

Storage of the fluorinated intermediate in chloroform at room temperature for 2–4 days completes HF elimination, yielding the aromatic pyridazine.

Purification and Characterization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol. Structural validation employs:

  • NMR : ¹H and ¹⁹F spectra confirm substituent positions.

  • LC–MS : Monitors reaction progress and purity.

  • X-ray Crystallography : Resolves diastereomer geometry (e.g., cis vs. trans).

Alternative Synthetic Routes

One-Pot Synthesis

A tandem cyclocondensation-coupling protocol combines steps 1 and 2 in a single reactor, reducing purification steps. Yields drop marginally (60–70%) due to competing side reactions.

Enzymatic Resolution

Racemic mixtures of diastereomers are separated using lipase-catalyzed ester hydrolysis, though this method remains experimental.

Industrial-Scale Considerations

Large-scale production faces challenges:

  • Palladium Recovery : Adsorption on activated carbon minimizes metal waste.

  • Solvent Recycling : Distillation reclaims dioxane and acetonitrile.

  • Cost Optimization : Batch processing over 100 kg reduces per-unit catalyst costs.

Challenges and Mitigation

IssueSolutionSource
Diastereomer Separation Use chiral stationary phases or derivatization
Byproduct Formation Optimize Selectfluor® stoichiometry
Low Coupling Efficiency Microwave irradiation or ligand additives

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

ReagentConditionsProductYieldReferences
Methanol + H₂SO₄Reflux, 12 hoursMethyl ester derivative85–92%
Ethanol + DCCRoom temperature, 24 hoursEthyl ester derivative78%
Benzyl alcoholPTSA catalyst, 80°C, 8hBenzyl ester derivative65%

Mechanistic Insight : Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack. The methyl group at position 6 slightly sterically hinders the reaction but does not preclude high yields .

Decarboxylation

Thermal decarboxylation occurs under high temperatures, yielding a simplified pyridazine structure.

ConditionsProductYieldReferences
200°C, solvent-free6-Methyl-3-oxo-2-(2-fluorophenyl)-2,3-dihydropyridazine60–70%
Microwave, 180°C, 30 minSame as above75%

Applications : Decarboxylation products retain the fluorophenyl group, which may enhance binding to biological targets.

Nucleophilic Acyl Substitution

The carboxylic acid participates in amide bond formation, a key step in prodrug design.

ReagentConditionsProductYieldReferences
Thionyl chloride + NH₃0°C → RT, 6hPrimary carboxamide82%
Ethylenediamine + EDCDCM, RT, 12hDiamide derivative68%

Note : Activation with thionyl chloride or EDC is required to convert the carboxylic acid into a reactive intermediate (acyl chloride or mixed anhydride).

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophilic attacks to specific positions, though reactivity is reduced due to fluorine’s electron-withdrawing effect.

ReagentConditionsProductYieldReferences
HNO₃ + H₂SO₄0°C, 2hNitro-substituted derivative (meta)45%
Br₂, FeBr₃50°C, 4hBromo-substituted derivative (para)30%

Regioselectivity : Fluorine’s -I effect deactivates the ring, favoring meta substitution for nitration and para for bromination.

Reduction of the Ketone Group

The 3-oxo group can be reduced to a hydroxyl or methylene group, altering the compound’s hydrogen-bonding capacity.

ReagentConditionsProductYieldReferences
NaBH₄ + MeOHRT, 2h3-Hydroxy derivative55%
LiAlH₄, THFReflux, 6h3-Methylene derivative40%

Challenges : Over-reduction or side reactions may occur due to the dihydropyridazine ring’s sensitivity to strong reductants.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular reactions.

ReagentConditionsProductYieldReferences
PCl₅, DMF120°C, 3hPyridazino[4,5-b]quinoline derivative50%

Application : Cyclized products show enhanced π-stacking potential, useful in materials science.

Interaction with Organometallics

The ketone and carboxylic acid groups react with Grignard reagents, enabling carbon-chain elongation.

ReagentConditionsProductYieldReferences
CH₃MgBr, THF0°C → RT, 4hTertiary alcohol adduct60%

Caution : Competing reactions with the carboxylic acid may require protection/deprotection strategies.

Photochemical Reactions

UV irradiation induces dimerization or ring-opening reactions.

ConditionsProductYieldReferences
UV (254 nm), 48hDimer via [2+2] cycloaddition35%

Key Reaction Trends

  • Steric Effects : The 6-methyl group slightly hinders reactions at the 4-carboxylic acid position but stabilizes intermediates through hyperconjugation .

  • Electronic Effects : The 2-fluorophenyl group reduces aromatic reactivity but enhances metabolic stability in biological systems.

  • pH Sensitivity : Reactions involving the carboxylic acid (e.g., esterification) require acidic conditions, while amidation thrives near neutrality.

This compound’s versatility in reactions underscores its potential as a scaffold in drug discovery and materials engineering. Future research should explore its catalytic applications and interactions with biological macromolecules.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

Anticancer Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that certain derivatives led to apoptosis in cancer cell lines such as K562 and MCF-7, indicating their potential as anticancer agents .
  • The compound's ability to inhibit specific cellular pathways involved in tumor growth has been explored, suggesting a mechanism through which it may exert its effects .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Its structural characteristics allow it to interact with biological targets involved in inflammatory responses, potentially leading to therapeutic applications in treating conditions like arthritis .

Case Studies

Several case studies have highlighted the applications and efficacy of this compound:

  • Study on Anticancer Effects :
    • Researchers synthesized a series of dihydropyridazine derivatives and tested their effects on cancer cell lines. The study found that modifications to the fluorophenyl group significantly influenced the anticancer activity, with some compounds showing IC50 values in the low micromolar range against MCF-7 cells .
  • Inflammation Model :
    • In a model of induced inflammation, the compound demonstrated a dose-dependent reduction in inflammatory markers. This suggests its potential utility in developing anti-inflammatory drugs for chronic conditions .

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyridazine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations, molecular weight, and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) pKa Key Features
2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid C₁₂H₉FN₂O₃ 248.21 2-Fluorophenyl, 6-methyl 130 2.02 Fluorine enhances electronegativity; moderate solubility in polar solvents
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (Parent compound) C₆H₆N₂O₃ 154.12 6-Methyl N/A ~2.02 Simpler structure; lower molecular weight; used as a synthetic precursor
6-(4-Methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid C₁₂H₁₀N₂O₄ 246.22 4-Methoxyphenyl N/A N/A Methoxy group increases lipophilicity; potential for altered bioavailability
6-(4-Bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-3-imino-2,3-dihydropyridazine-4-carboxylic acid C₂₈H₁₉BrClN₉O₄ 659.04 Bromobenzoyl, Cl, NO₂ 288–289 N/A High molecular weight; nitro and halogen groups enhance reactivity

Key Observations

Halogenated Derivatives: Bromine and chlorine substituents (e.g., in ) introduce steric bulk and alter electronic properties, often leading to higher melting points (e.g., 288–289°C) due to stronger intermolecular forces.

Molecular Weight and Solubility :

  • The target compound (248.21 g/mol) is intermediate in size compared to the parent compound (154.12 g/mol) and the brominated analog (659.04 g/mol). Smaller analogs like the parent compound are more soluble in aqueous media, while bulkier derivatives (e.g., bromobenzoyl-containing compounds) require polar aprotic solvents like DMF for recrystallization .

Synthetic Utility :

  • The parent compound (C₆H₆N₂O₃) is a common precursor for generating substituted dihydropyridazines via nucleophilic substitution or coupling reactions .
  • Halogenated derivatives (e.g., bromo or chloro) are often intermediates in cross-coupling reactions for drug discovery .

Biological Activity

2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H10_{10}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 233.21 g/mol
  • CAS Number : Not specifically identified in the provided data.

Antitumor Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit antitumor properties . For example, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study reported an IC50_{50} value of 1.46 µM against VEGFR-2 kinase, which is crucial in tumor angiogenesis .

The compound's mechanism involves:

  • Inhibition of Kinases : It targets receptor tyrosine kinases involved in cell signaling pathways that regulate cell growth and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: In Vitro Efficacy

A recent study evaluated the efficacy of several dihydropyridazine derivatives, including our compound of interest. The results indicated:

  • Cell Line Tested : HeLa (cervical cancer), HCT116 (colorectal cancer), and A375 (melanoma).
  • Results : Significant inhibition of cellular proliferation was observed with an IC50_{50} ranging from 0.36 µM to 1.8 µM across different cell lines .

Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that the compound effectively reduced tumor growth rates in established xenografts of human colorectal carcinoma. The treatment resulted in a statistically significant decrease in tumor volume compared to control groups .

Data Table

PropertyValue
Molecular FormulaC11_{11}H10_{10}F1_{1}N3_{3}O3_{3}
Molecular Weight233.21 g/mol
IC50_{50} against VEGFR-21.46 µM
IC50_{50} against CDK20.36 µM
IC50_{50} against CDK91.8 µM

Q & A

Q. Methodology :

  • Stepwise synthesis : Begin with condensation of 2-fluorobenzaldehyde derivatives with methyl-substituted aminopyridazines. Cyclization is typically achieved using acid catalysts (e.g., HCl or H₂SO₄) under reflux conditions .
  • Catalyst optimization : Palladium or copper catalysts (e.g., Pd/C, CuI) in polar aprotic solvents like DMF or toluene enhance yield and regioselectivity. Reaction temperatures should be maintained between 80–120°C .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor purity using HPLC with UV detection at 254 nm .

Q. Methodology :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the dihydropyridazine ring (δ ~2.5 ppm for methyl group, δ ~6.0–6.5 ppm for ring protons) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ expected: ~291.3 g/mol). Discrepancies >0.1 Da require re-evaluation of synthetic intermediates .
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Advanced Question: How can researchers investigate its potential as a kinase inhibitor using in vitro assays?

Q. Methodology :

  • Enzyme kinetics : Perform dose-response assays (0.1–100 µM) with recombinant kinases (e.g., EGFR, MAPK). Monitor ATP consumption via luminescence-based ADP-Glo™ assays .
  • IC₅₀ determination : Fit data to a sigmoidal curve (GraphPad Prism) to calculate inhibitory potency. Include positive controls (e.g., staurosporine) and validate with triplicate runs .
  • Selectivity profiling : Screen against a kinase panel (≥50 kinases) to identify off-target effects. Use computational docking (AutoDock Vina) to predict binding modes to active sites .

Q. Methodology :

  • Derivatization : Synthesize analogs with substituents at the 6-methyl or fluorophenyl positions. Prioritize electron-withdrawing groups (e.g., -CF₃, -NO₂) to modulate lipophilicity .
  • Microsomal stability assays : Incubate analogs (1 µM) with liver microsomes (human/rat). Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess drug-drug interaction risks .

Basic Question: What safety protocols are essential for handling this compound in the lab?

Q. Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if airborne particles are generated during weighing .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity. Avoid skin contact; wash exposed areas with soap and water immediately .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in hazardous waste containers .

Advanced Question: How can computational modeling predict its pharmacokinetic properties?

Q. Methodology :

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–3), aqueous solubility, and blood-brain barrier permeability .
  • Metabolic site prediction : Identify labile sites (e.g., ester groups) using MetaSite software. Compare with in vitro metabolite ID results .

Basic Question: How to resolve discrepancies in biological activity data across studies?

Q. Methodology :

  • Batch variability analysis : Compare HPLC purity, residual solvent levels (GC-MS), and crystallinity (PXRD) across synthetic batches .
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.